molecular formula C15H18N2O4 B11836100 4-Dipropylamino-3-nitrocoumarin CAS No. 50527-32-7

4-Dipropylamino-3-nitrocoumarin

Cat. No.: B11836100
CAS No.: 50527-32-7
M. Wt: 290.31 g/mol
InChI Key: YXNQAAAQDAFEDN-UHFFFAOYSA-N
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Description

4-Dipropylamino-3-nitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with a dipropylamino group at the 4-position and a nitro group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dipropylamino-3-nitrocoumarin typically involves the reaction of 4-chloro-3-nitrocoumarin with dipropylamine. The reaction is carried out in the presence of a suitable solvent such as dioxane or ethanol, and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the mixture for a specific period to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Dipropylamino-3-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Dipropylamino-3-aminocoumarin.

    Substitution: Various substituted coumarin derivatives depending on the electrophile used.

    Oxidation: Oxidized coumarin derivatives.

Scientific Research Applications

4-Dipropylamino-3-nitrocoumarin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Dipropylamino-3-nitrocoumarin involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The dipropylamino group can also participate in interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

4-Dipropylamino-3-nitrocoumarin can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

50527-32-7

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-(dipropylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C15H18N2O4/c1-3-9-16(10-4-2)13-11-7-5-6-8-12(11)21-15(18)14(13)17(19)20/h5-8H,3-4,9-10H2,1-2H3

InChI Key

YXNQAAAQDAFEDN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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